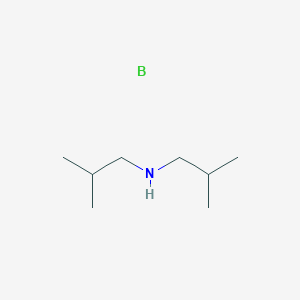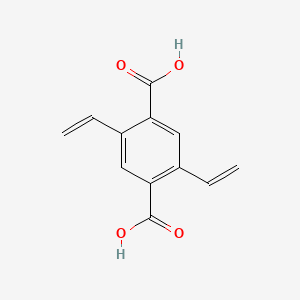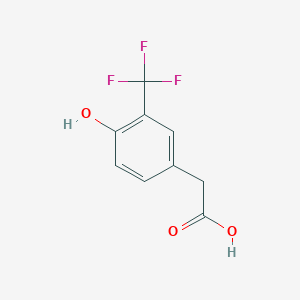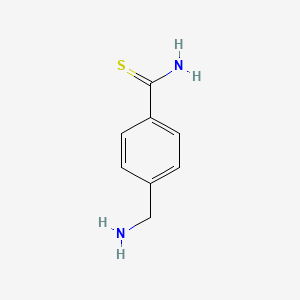
4-(Aminomethyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)benzothioamide is an organic compound that features a benzene ring substituted with an aminomethyl group and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzothioamide typically involves the reaction of 4-(aminomethyl)benzoic acid with thioamide reagents. One common method includes the use of thioamide formation reactions where the carboxylic acid group is converted into a thioamide group under specific conditions. For example, the reaction can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5) in the presence of a suitable solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothioamides
Scientific Research Applications
4-(Aminomethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide group.
4-(Aminomethyl)benzamide: Contains an amide group instead of a thioamide group.
Benzothiazole derivatives: Compounds with a benzothiazole ring system, which may exhibit similar biological activities
Uniqueness
4-(Aminomethyl)benzothioamide is unique due to the presence of both an aminomethyl group and a thioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
4-(aminomethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) |
InChI Key |
VDIXSUQWSAHKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


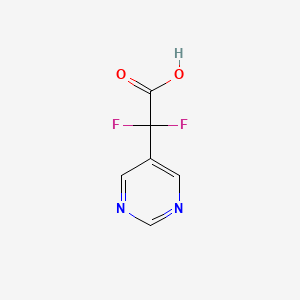
![4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12331527.png)
![5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12331534.png)
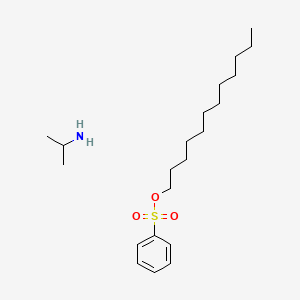
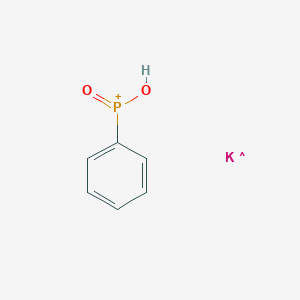
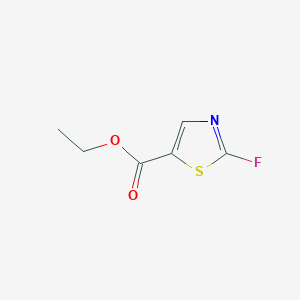
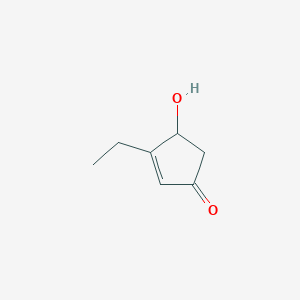
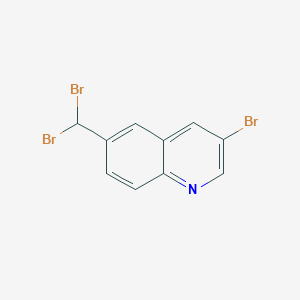
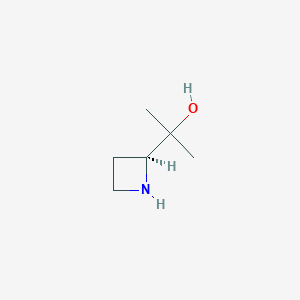
![1-(Dibenz[b,f]azocin-5(6H)-yl)-3-(dimethylamino)-1-propanone](/img/structure/B12331578.png)
